molecular formula C9H13O6P B14041130 Dimethyl ((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)phosphonate

Dimethyl ((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)phosphonate

Cat. No.: B14041130
M. Wt: 248.17 g/mol
InChI Key: ZPWYEXVOBSGSCW-UHFFFAOYSA-N
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Description

Dimethyl ((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)phosphonate is an organophosphorus compound characterized by its unique structure, which includes a pyran ring and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl ((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)phosphonate typically involves the reaction of 5-methoxy-4-oxo-4H-pyran-2-yl)methyl alcohol with dimethyl phosphite under acidic or basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as Lewis acids can further improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: Dimethyl ((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted pyran derivatives .

Scientific Research Applications

Dimethyl ((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)phosphonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes involved in metabolic pathways.

    Industry: Utilized in the production of flame retardants and plasticizers

Mechanism of Action

The mechanism by which Dimethyl ((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)phosphonate exerts its effects involves the interaction of its phosphonate group with biological molecules. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that normally interact with phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, disrupting normal enzymatic activity .

Comparison with Similar Compounds

Uniqueness: Dimethyl ((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)phosphonate is unique due to its combination of a pyran ring and a phosphonate group, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C9H13O6P

Molecular Weight

248.17 g/mol

IUPAC Name

2-(dimethoxyphosphorylmethyl)-5-methoxypyran-4-one

InChI

InChI=1S/C9H13O6P/c1-12-9-5-15-7(4-8(9)10)6-16(11,13-2)14-3/h4-5H,6H2,1-3H3

InChI Key

ZPWYEXVOBSGSCW-UHFFFAOYSA-N

Canonical SMILES

COC1=COC(=CC1=O)CP(=O)(OC)OC

Origin of Product

United States

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